N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1H-indol-3-yl)propanamide
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Overview
Description
WAY-620645 is a chemical compound known for its role as a cholecystokinin antagonist. It has demonstrated significant antitumor and analgesic activities . The compound has a molecular formula of C22H22N4O2 and a molecular weight of 374.44 g/mol .
Preparation Methods
The synthesis of WAY-620645 involves the preparation of novel ureido and amido pyrazolone derivatives. The specific synthetic routes and reaction conditions are detailed in the patent WO2004106306A1 . Industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
WAY-620645 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-620645 has a wide range of scientific research applications, including:
Chemistry: It is used as a cholecystokinin antagonist in various chemical studies.
Biology: It is used to study the role of cholecystokinin in biological systems.
Medicine: It has potential therapeutic applications due to its antitumor and analgesic activities.
Industry: It is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
WAY-620645 exerts its effects by antagonizing cholecystokinin receptors. This interaction inhibits the binding of cholecystokinin, thereby blocking its biological effects. The molecular targets and pathways involved include the G protein-coupled receptor signaling pathways .
Comparison with Similar Compounds
WAY-620645 is unique due to its specific antagonistic activity against cholecystokinin receptors. Similar compounds include:
Loxiglumide: Another cholecystokinin antagonist with similar applications.
CCK Octapeptide: A non-sulfated acetate with cholecystokinin antagonistic properties.
Gastrin I: A human peptide with similar biological activities.
These compounds share similar mechanisms of action but differ in their specific chemical structures and applications.
Properties
Molecular Formula |
C22H22N4O2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C22H22N4O2/c1-15-21(22(28)26(25(15)2)17-8-4-3-5-9-17)24-20(27)13-12-16-14-23-19-11-7-6-10-18(16)19/h3-11,14,23H,12-13H2,1-2H3,(H,24,27) |
InChI Key |
RNBKBGYUBUTRLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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